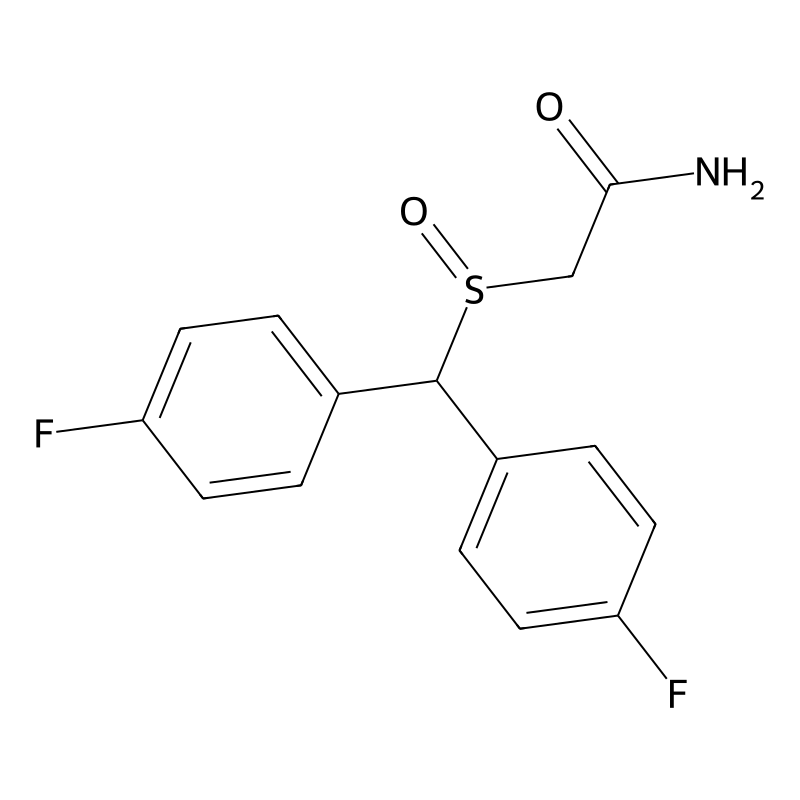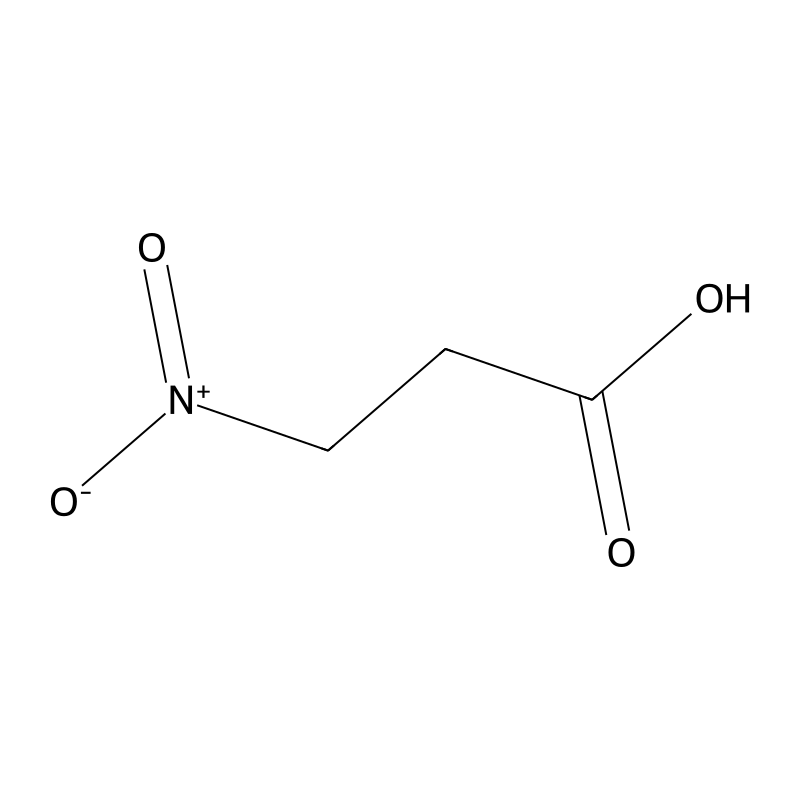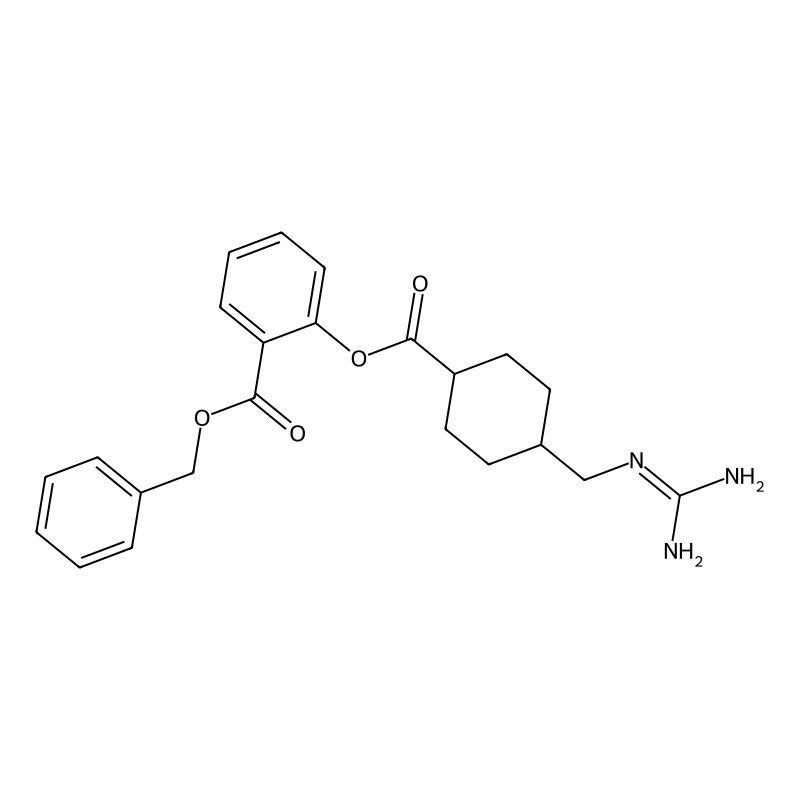5-Hydroxy-2-phenylisoindoline-1,3-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
5-Hydroxy-2-phenylisoindoline-1,3-dione is a chemical compound characterized by its unique isoindoline structure, which features a phenyl group and a hydroxyl functional group. The molecular formula of this compound is , and it exhibits a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural motifs that are often associated with biological activity .
Research has indicated that 5-Hydroxy-2-phenylisoindoline-1,3-dione exhibits various biological activities. It has been studied for its potential as an inhibitor in certain enzymatic pathways and as a modulator of receptor activity. Specifically, it has shown promise in neuropharmacological applications, particularly related to metabotropic glutamate receptors . The compound's ability to interact with biological targets makes it a subject of interest in drug development.
The synthesis of 5-Hydroxy-2-phenylisoindoline-1,3-dione can be achieved through several methods:
- Thermal Conversion: Starting from 4-hydroxyphthalic acid, the compound can be synthesized through thermal cyclization processes that involve the formation of anhydrides and subsequent reactions with amines .
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, allowing for efficient synthesis of isoindoline derivatives .
- Regioselective Reduction: The compound can also be synthesized by selectively reducing phthalimide derivatives using zinc in acetic acid to yield the desired hydroxylated product .
These methods highlight the versatility and efficiency of synthetic approaches available for producing this compound.
5-Hydroxy-2-phenylisoindoline-1,3-dione has potential applications in various fields:
- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.
- Organic Synthesis: The compound's structure allows it to act as an intermediate in synthesizing more complex organic molecules.
- Material Science: Its unique properties may also find applications in developing novel materials with specific electronic or optical characteristics.
Interaction studies involving 5-Hydroxy-2-phenylisoindoline-1,3-dione have focused on its binding affinity and efficacy at various biological receptors. Research indicates that this compound can modulate metabotropic glutamate receptors, which play a crucial role in neurotransmission and synaptic plasticity. Such interactions suggest its potential use in treating conditions like anxiety and depression by influencing glutamatergic signaling pathways .
Several compounds share structural similarities with 5-Hydroxy-2-phenylisoindoline-1,3-dione. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Phenylisoindoline-1,3-dione | Lacks hydroxyl group; only contains carbonyls | More stable; less reactive than hydroxylated forms |
| 5-Chloro-2-phenylisoindoline-1,3-dione | Chlorine substitution at position 5 | Enhanced lipophilicity; potential for different biological activity |
| 5-Methyl-2-phenylisoindoline-1,3-dione | Methyl substitution instead of hydroxyl | Altered solubility and reactivity compared to hydroxyl form |
These compounds illustrate the diversity within the isoindoline family while emphasizing the unique hydroxyl functional group present in 5-Hydroxy-2-phenylisoindoline-1,3-dione that contributes to its distinct properties and activities.








